molecular formula C19H20N2O2S B11308778 N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide

Cat. No.: B11308778
M. Wt: 340.4 g/mol
InChI Key: GRSDINNYKHENDM-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a synthetic sulfanyl-containing acetamide derivative characterized by a benzazepine core fused with a sulfanyl-acetamide side chain. The benzyl group at the acetamide nitrogen distinguishes it from structurally related compounds. Its structural complexity likely necessitates advanced crystallographic tools like SHELX for refinement and analysis .

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-benzyl-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N2O2S/c22-18(20-12-14-6-2-1-3-7-14)13-24-17-11-10-15-8-4-5-9-16(15)21-19(17)23/h1-9,17H,10-13H2,(H,20,22)(H,21,23)

InChI Key

GRSDINNYKHENDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular formulas, and inferred physicochemical properties:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molar Mass (g/mol) Key Structural Features Potential Implications
N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (Target) Benzyl (C₆H₅CH₂) C₁₉H₂₀N₂O₂S 340.44 Bulky, lipophilic benzyl group; sulfanyl bridge Enhanced membrane permeability; potential CNS activity due to benzyl lipophilicity
N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide 3-chlorophenyl C₁₈H₁₇ClN₂O₂S 360.86 Electron-withdrawing Cl substituent Increased binding affinity via halogen interactions; reduced solubility
N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide 3-chloro-4-fluorophenyl C₁₈H₁₆ClFN₂O₂S 378.85 Dual halogen (Cl, F) substituents Enhanced hydrophobicity and potential toxicity; possible metabolic stability

Key Observations:

Halogenated derivatives (e.g., 3-chlorophenyl, 3-chloro-4-fluorophenyl) exhibit higher molecular weights and polar surface areas, which may reduce solubility but enhance target binding via halogen bonds .

Sulfanyl Bridge :

  • The sulfanyl moiety is conserved across all analogs, suggesting its critical role in stabilizing molecular conformation or mediating redox interactions .

Benzazepine Core :

  • The 4,5-dihydro-3H-1-benzazepine scaffold provides rigidity and planar aromaticity, likely facilitating π-π stacking with protein targets.

Biological Activity

N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzazepine core and a sulfanyl group, which may contribute to its biological properties. The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of approximately 320.42 g/mol.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. For instance, studies have shown that certain modifications to the structure enhance potency against seizures. In particular, compounds with small heteroatom substitutions at specific positions have demonstrated improved efficacy in animal models. The effective dose (ED50) values for these compounds often compare favorably to established anticonvulsants like phenytoin.

CompoundED50 (mg/kg)Administration RouteReference
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal

Antimicrobial Activity

In addition to anticonvulsant effects, N-benzyl derivatives have been evaluated for antimicrobial activity. Some studies suggest that these compounds may possess moderate antibacterial properties against various pathogens. The structure-activity relationship (SAR) has been explored to identify functional groups that enhance this activity.

Study on Anticonvulsant Effects

A notable study focused on the synthesis of multiple derivatives of N-benzyl compounds and their evaluation in seizure models. The results indicated that specific stereoisomers exhibited significantly higher anticonvulsant activity compared to others, highlighting the importance of stereochemistry in drug efficacy.

Evaluation of Antimicrobial Properties

Another investigation assessed the antimicrobial potential of several N-benzyl derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications to the benzyl moiety could lead to enhanced antibacterial properties, making these compounds candidates for further development as antimicrobial agents.

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